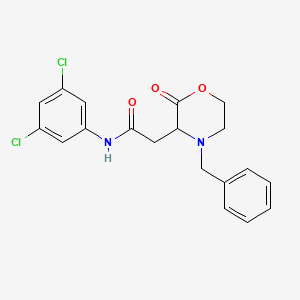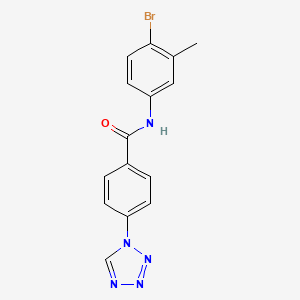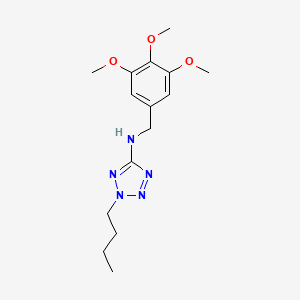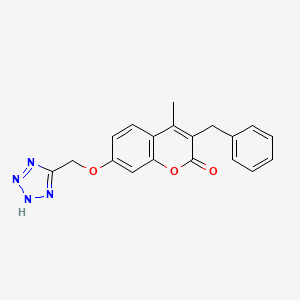![molecular formula C20H18ClN3O3 B14977399 9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B14977399.png)
9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive compounds .
準備方法
The synthesis of 9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzaldehyde with propylamine and subsequent cyclization with isoquinoline derivatives can yield the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of new materials with specific properties
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar compounds include other isoquinoline derivatives such as:
Isoquinoline: A simpler structure with similar biological activities.
Quinoline: Another related compound with a fused benzene and pyridine ring.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Compared to these compounds, 9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is unique due to its specific substituents and structural configuration, which confer distinct biological and chemical properties .
特性
分子式 |
C20H18ClN3O3 |
|---|---|
分子量 |
383.8 g/mol |
IUPAC名 |
9-(3-chlorophenyl)-4-propyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-6-24-18-17(19(26)23-20(24)27)14-8-12(9-16(25)15(14)10-22-18)11-4-3-5-13(21)7-11/h3-5,7,10,12H,2,6,8-9H2,1H3,(H,23,26,27) |
InChIキー |
SOSLRAJISDJVDD-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14977332.png)


![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14977366.png)
![1-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14977371.png)
![3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B14977375.png)
![2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14977380.png)


![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B14977392.png)
![1-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B14977406.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B14977409.png)
![2-(3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14977410.png)
